molecular formula C31H46O2 B1228897 Vitamin K1 chromenol CAS No. 34044-00-3

Vitamin K1 chromenol

Cat. No.: B1228897
CAS No.: 34044-00-3
M. Wt: 450.7 g/mol
InChI Key: IXEMAIWRPCYZEQ-UHFFFAOYSA-N
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Description

Vitamin K1 chromenol, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in the synthesis of blood clotting factors. It is primarily found in green leafy vegetables and is essential for maintaining proper blood coagulation and bone health. The compound is characterized by its 2-methyl-1,4-naphthoquinone structure with a phytyl side chain at the 3-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 chromenol typically involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride. The process involves the formation of a carbon-carbon bond between the naphthoquinone and the phytol side chain .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the extraction of phytol from natural sources, followed by its condensation with 2-methyl-1,4-naphthoquinone. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Vitamin K1 chromenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vitamin K1 chromenol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying quinone chemistry and electron transfer processes.

    Biology: The compound is essential for the carboxylation of glutamate residues in proteins, which is crucial for blood clotting.

    Medicine: this compound is used to treat and prevent bleeding disorders caused by vitamin K deficiency. It is also being studied for its potential role in bone health and cardiovascular disease prevention.

    Industry: The compound is used in the formulation of dietary supplements and fortified foods

Mechanism of Action

Vitamin K1 chromenol acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues in specific proteins. This carboxylation is essential for the activation of blood clotting factors II, VII, IX, and X. The compound binds to the enzyme and facilitates the transfer of carbon dioxide to the glutamate residues, converting them into gamma-carboxyglutamate. This modification allows the clotting factors to bind calcium ions, which is necessary for their activation and function .

Comparison with Similar Compounds

    Vitamin K2 (Menaquinone): Similar structure but with an isoprenyl side chain instead of a phytyl side chain. It has a longer half-life and is more effective in bone health.

    Vitamin K3 (Menadione): Lacks a side chain and is water-soluble.

Uniqueness: Vitamin K1 chromenol is unique due to its specific role in blood clotting and its presence in dietary sources. Unlike Vitamin K2, which is produced by bacteria in the gut, Vitamin K1 is primarily obtained from plant sources. Its specific structure allows it to be efficiently utilized by the body for the synthesis of clotting factors .

Properties

IUPAC Name

2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEMAIWRPCYZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955606
Record name 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34044-00-3
Record name Vitamin K1 chromenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034044003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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